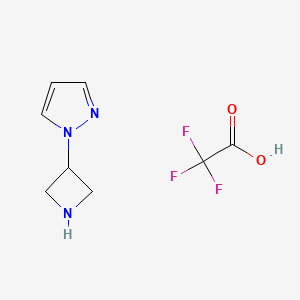
1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate
Übersicht
Beschreibung
1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate, also known as AZT-TFAA, is a novel pyrazole trifluoroacetate derivative with potential applications in the field of medicinal chemistry. It is a highly potent compound with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral. AZT-TFAA has been studied extensively in the laboratory, and its potential as a therapeutic agent is being explored.
Wissenschaftliche Forschungsanwendungen
1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate has been studied extensively in the laboratory, and its potential applications in the field of medicinal chemistry are being explored. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties in preclinical studies. In addition, 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate has been studied for its potential to act as a drug delivery vehicle for other therapeutic agents.
Wirkmechanismus
The exact mechanism of action of 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate is not yet fully understood. However, it is thought to act by inhibiting the activity of certain enzymes, such as cyclooxygenases and phospholipases, which are involved in the inflammatory response. In addition, 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate has been shown to inhibit the activity of certain transcription factors, which can lead to the inhibition of cell proliferation and the induction of apoptosis.
Biochemische Und Physiologische Effekte
1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties in preclinical studies. In addition, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenases and phospholipases, which are involved in the inflammatory response. Furthermore, 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate has been shown to inhibit the activity of certain transcription factors, which can lead to the inhibition of cell proliferation and the induction of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate in laboratory experiments include its high potency, low toxicity, and ability to target specific enzymes and transcription factors. In addition, 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to its use in laboratory experiments, including its relatively short half-life and its potential to cause adverse effects in some animal models.
Zukünftige Richtungen
Future research on 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate should focus on further exploring its potential applications in the field of medicinal chemistry. In particular, further studies should be conducted to determine its efficacy in treating various diseases and conditions. Additionally, research should be conducted to investigate its potential as a drug delivery vehicle for other therapeutic agents. Furthermore, research should be conducted to further elucidate its mechanism of action and to identify potential side effects. Finally, research should be conducted to investigate the potential of 1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate to be used in combination with other therapeutic agents.
Eigenschaften
IUPAC Name |
1-(azetidin-3-yl)pyrazole;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.C2HF3O2/c1-2-8-9(3-1)6-4-7-5-6;3-2(4,5)1(6)7/h1-3,6-7H,4-5H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCSOLLOZYYJBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=CC=N2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Azetidinyl)-1H-pyrazole trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



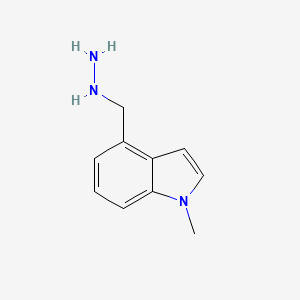
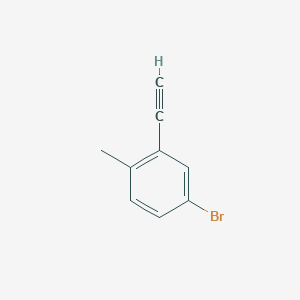
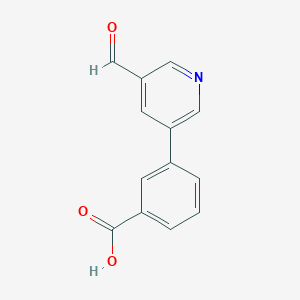
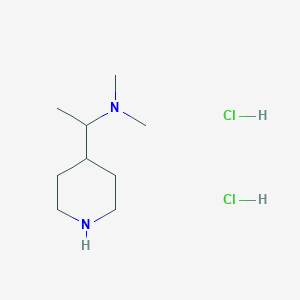
![4-(2-Bromo-6-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416032.png)
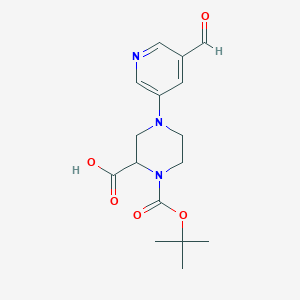
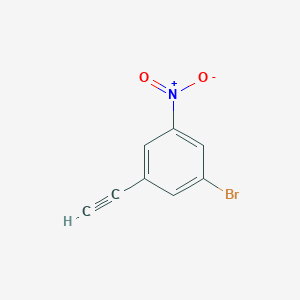
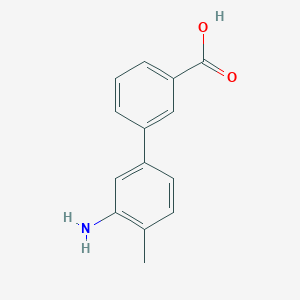
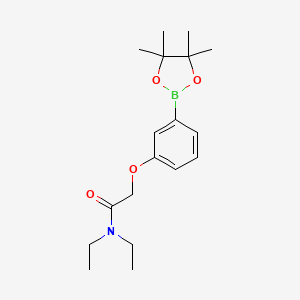
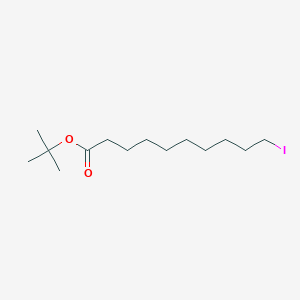
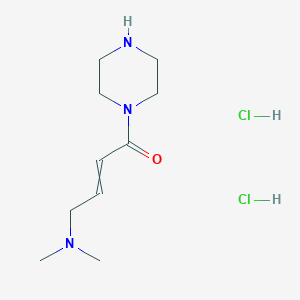
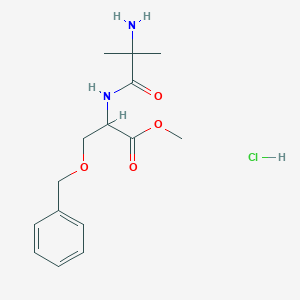
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(3-nitropyridin-2-yl)piperazine-2-carboxylic acid](/img/structure/B1416045.png)
![2-Cyclopropyl-1-{2,7-diazaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B1416047.png)